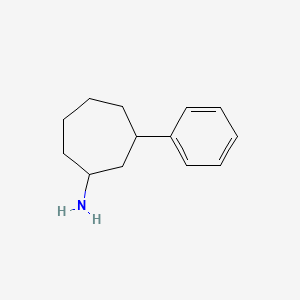

3-Phenylcycloheptanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

3-phenylcycloheptan-1-amine |

InChI |

InChI=1S/C13H19N/c14-13-9-5-4-8-12(10-13)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 |

InChI Key |

WTCWICGPGKLYJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC(C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylcycloheptanamine and Analogues

Retrosynthetic Analysis of 3-Phenylcycloheptanamine

Retrosynthetic analysis is a problem-solving technique in organic synthesis. For this compound, this involves breaking down the target molecule into simpler, commercially available precursors. chemistry.coachyoutube.com This process is guided by identifying key bond disconnections that correspond to reliable forward synthetic reactions. chemistry.coachegrassbcollege.ac.in

Key Disconnections and Precursors

The primary disconnection in the retrosynthesis of this compound is the carbon-nitrogen (C-N) bond. This bond is strategically broken to separate the cycloheptyl ring system from the amine functionality. This disconnection suggests a forward synthesis involving the formation of this C-N bond, a common strategy in amine synthesis. youtube.com

Further analysis involves disconnecting a carbon-carbon (C-C) bond to separate the phenyl group from the cycloheptane (B1346806) ring. This leads to the identification of key precursors for the synthesis.

Identification of Cycloheptanone (B156872) and Phenyl Precursors

The retrosynthetic analysis logically points to cycloheptanone and a phenyl-containing reagent as the primary starting materials. lookchem.com Cycloheptanone provides the seven-membered ring structure, while a phenyl precursor, such as aniline (B41778) or a related derivative, introduces the phenyl group. lookchem.com The use of these precursors is a cornerstone of many synthetic routes to phenylcycloheptane (B8682830) derivatives.

Direct Amination Approaches

Direct amination methods offer a more direct route to this compound by forming the C-N bond in a single key step.

Reductive Amination Strategies

Reductive amination is a widely used and versatile method for synthesizing amines from carbonyl compounds. organicreactions.orgorganic-chemistry.org This process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. researchgate.net

In the context of this compound synthesis, reductive amination involves the reaction of cycloheptanone with an aniline derivative. rsc.org The choice of aniline derivative can be tailored to introduce various substituents onto the phenyl ring, allowing for the synthesis of a range of analogues. The reaction between cycloheptanone and aniline forms an N-phenylcycloheptylimine intermediate.

The reaction proceeds well with both aniline and arylamines containing electron-donating or electron-withdrawing groups. rsc.org For instance, the reaction of cycloheptanone with an arylamine bearing an electron-donating substituent exhibits similar reactivity to aniline. rsc.org

The reduction of the imine intermediate is a critical step and is often facilitated by a catalyst. Borane-mediated reductions are particularly effective for this transformation. organicreactions.orgresearchgate.netnih.gov Reagents such as amine-borane complexes (e.g., pyridine (B92270) borane (B79455), 2-picoline borane, tert-butylamineborane) are mild and selective reducing agents for imines. researchgate.netpurdue.edu

These borane reagents are often used in the presence of a Brønsted or Lewis acid, which activates the imine for reduction. researchgate.net The use of borane-mediated reductive amination offers several advantages, including high yields and chemoselectivity, even for challenging substrates. nih.govpurdue.edu For instance, N-Phenylcycloheptanamine has been synthesized from nitrosobenzene (B162901) and cycloheptylboronic acid in the presence of triethylphosphite. acs.orgresearchgate.net

| Precursor 1 | Precursor 2 | Reaction Type | Catalyst/Reagent | Product |

| Cycloheptanone | Aniline | Reductive Amination | Borane-based reducing agent | N-Phenylcycloheptanamine |

| Nitrosobenzene | Cycloheptylboronic acid | Triethylphosphite | N-Phenylcycloheptanamine. acs.orgresearchgate.net | |

| Cycloheptanol (B1583049) | Aniline | C-N Bond Formation | Tricarbonyl(1,3-di(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-inden-2-one)iron, Trimethylamine N-oxide | N-Phenylcycloheptanamine. acs.org |

Hydroamination Reactions

Hydroamination, the direct addition of an amine's N-H bond across a carbon-carbon multiple bond, stands as a highly atom-economical method for synthesizing amines. researchgate.net The application of this reaction to non-activated alkenes, such as those in the cycloheptane family, presents unique challenges due to the high activation barrier caused by the repulsion between the electron-rich alkene and the amine nucleophile. researchgate.net Overcoming this requires catalytic activation. researchgate.net The regioselectivity of the addition, yielding either Markovnikov or anti-Markovnikov products, is a key aspect controlled by the choice of catalyst and mechanism. sioc.ac.cnnih.gov

The intermolecular hydroamination of non-activated alkenes is a significant challenge in catalysis. nih.gov Early transition metals, lanthanides, and alkali metal bases typically operate by activating the amine to form a metal-amido species, which then reacts with the alkene. nih.gov An efficient methodology for the intermolecular hydroamination of unactivated alkenes with anilines has been developed using lanthanide salts as catalysts, which results in the formation of Markovnikov products in moderate to good yields. acs.org

Transition metals are pivotal in catalyzing hydroamination reactions that are otherwise thermodynamically unfavorable. researchgate.net Both early and late transition metals, as well as lanthanides, have been employed, each with distinct mechanistic pathways and selectivities. researchgate.netrsc.org

Lanthanide Salts: Lanthanide-based catalysts have proven effective for the hydroamination of unactivated alkenes. acs.org For instance, the reaction between anilines and alkenes catalyzed by lanthanide salts proceeds to give the Markovnikov addition products. acs.org These catalysts are noted for their high reactivity, though they can be sensitive to air and moisture. rsc.org The catalytic cycle is believed to involve the insertion of the alkene into a metal-amide bond. nih.gov

Iron Catalysts: Iron, as an abundant and non-toxic metal, is an attractive catalyst for hydrofunctionalization reactions, including C-N bond formation. beilstein-journals.org A method for synthesizing N-Phenylcycloheptanamine involves the use of a (cyclopentadienone)iron tricarbonyl complex. This system catalyzes the reaction between cycloheptanol and aniline to form the target amine. nih.gov This reaction demonstrates the utility of iron catalysts in forming the crucial C-N bond required for the cycloheptanamine scaffold. nih.gov

| Catalyst System | Starting Materials | Product | Key Finding | Reference |

|---|---|---|---|---|

| Lanthanide Salts | Aniline, Unactivated Alkene | Markovnikov Hydroamination Product | Efficient method for intermolecular hydroamination yielding Markovnikov products. | acs.org |

| (Cyclopentadienone)iron tricarbonyl complex | Cycloheptanol, Aniline | N-Phenylcycloheptanamine | Demonstrates C-N bond formation from an alcohol and an amine using an iron catalyst. | nih.gov |

| Phosphite-promoted, metal-free | Nitrosobenzene, Cycloheptylboronic acid | N-Phenylcycloheptanamine | A transition metal-free synthesis yielding the product in 59% yield. | wikipedia.orgnih.gov |

Multi-Component Reactions (MCRs) for Cycloheptanamine Scaffold Construction

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single pot. wikipedia.orgrsc.org This approach is prized for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.govgoogle.com

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly valuable for creating peptide-like scaffolds and other complex structures. google.com The Ugi four-component reaction (Ugi-4CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. The versatility of the starting materials allows for the generation of vast chemical libraries from a common set of precursors. This strategy is highly relevant for producing diverse cycloheptanamine derivatives by employing a cycloheptane-based component as one of the inputs.

The direct incorporation of a cycloheptane ring into a new molecular scaffold can be effectively achieved using MCRs. A key example is the use of cycloheptanone in an ammonia-Ugi reaction. In a one-pot process, cycloheptanone reacts with an ammonium (B1175870) carboxylate and an isocyanide. This reaction proceeds through the formation of an imine intermediate from cycloheptanone, which then participates in the Ugi reaction to yield an α,α-disubstituted amino acid derivative containing the cycloheptyl moiety. This demonstrates the feasibility of using readily available cyclic ketones to construct complex amine scaffolds.

| Reaction Type | Key Cycloheptane Component | Other Components | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Ammonia-Ugi Reaction | Cycloheptanone | Ammonium carboxylate, Benzyl (B1604629) isocyanide | α-amino-α-cycloheptyl-N-benzylacetamide derivative | Cycloheptanone is compatible and gives the Ugi adduct in excellent (96%) yield. |

Derivatization and Functionalization Routes to this compound

The functionalization of a core molecule like this compound is crucial for modulating its properties. Derivatization can be achieved through various chemical transformations targeting the amine group or the cycloheptane ring.

Potential derivatization strategies include N-alkylation or N-arylation of the amine via methods like Buchwald-Hartwig amination or Ullmann-Goldberg reactions. researchgate.net The amine can also be converted into amides, sulfonamides, or other functional groups. Chemical derivatization is also a common strategy to improve the detection sensitivity of cycloalkylamines in analytical methods, for instance, by reacting them with reagents like o-phthaldialdehyde/mercaptoethanol or dansyl chloride for fluorescence detection. nih.gov

Furthermore, modern synthetic methods like C-H functionalization offer pathways to directly modify the cycloalkane ring. rsc.org For example, while not demonstrated on this compound itself, the direct C-H functionalization of 2-alkyl tryptamines has been used to construct 7-membered azepino-indole skeletons, showcasing a strategy for forming rings and introducing functionality that could be conceptually applied to the cycloheptane system. rsc.org Additionally, ring-opening reactions of smaller cycloalkylamides, such as those derived from cyclopropylamine, can be used to generate functionalized aminoalkynes, which are versatile building blocks for more complex nitrogen-containing heterocycles. acs.org

Comparative Analysis of Synthetic Efficiencies and Atom Economy

Evaluating the "greenness" and efficiency of a synthetic route requires looking beyond just the chemical yield. ekb.eg Key metrics include atom economy, which measures how many atoms from the reactants are incorporated into the final product, and reaction mass efficiency (RME), which considers the masses of all materials used. numberanalytics.comchemrxiv.orgwjpps.com

Atom Economy (AE): Defined as (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%. studymind.co.uk Addition reactions, such as catalytic hydrogenation, have a 100% theoretical atom economy. Substitution and elimination reactions generate stoichiometric byproducts and thus have lower atom economies. rsc.org

Reaction Mass Efficiency (RME): A more practical metric, RME is the mass of the isolated product divided by the total mass of reactants, solvents, and reagents used in the process. chemrxiv.org

| Reaction Type | Example in Synthesis | Typical Atom Economy | Common Byproducts | Citations |

|---|---|---|---|---|

| Addition (e.g., Hydrogenation) | Reductive amination of an imine | High (often 100%) | None (in theory) | numberanalytics.com |

| Substitution (e.g., SN2) | Alkylation of an amine with an alkyl halide | Moderate to Low | Salt (e.g., NaBr) | rsc.org |

| Cross-Coupling (e.g., Suzuki) | Attaching the phenyl ring via phenylboronic acid | Low | Boron-containing species, salts | ijrpr.com |

| Borrowing Hydrogen | N-alkylation with an alcohol | High | Water | rsc.orgrsc.org |

Green Chemistry Principles in this compound Synthesis

The 12 Principles of Green Chemistry provide a framework for designing safer, more sustainable chemical processes. sigmaaldrich.comrroij.com Applying these principles to the synthesis of this compound can significantly reduce its environmental impact.

Key principles include:

Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com This involves choosing high-yield, high-atom-economy reactions.

Catalysis: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, minimizing waste. acs.org The use of transition metal catalysts for N-alkylation or biocatalysts for amination are prime examples. researchgate.netrsc.org

Reduce Derivatives: Unnecessary steps like using protecting groups should be avoided, as they add steps and generate waste. sigmaaldrich.comacs.org A synthetic plan that installs the required functional groups directly is preferable.

Solvents account for the vast majority of waste in many chemical processes, making their selection a critical aspect of green chemistry. rsc.org The ideal solvent should be effective, non-toxic, non-flammable, and easily recyclable. rroij.comijpsr.com

Alternative Solvents: There is a growing interest in replacing traditional volatile organic compounds (VOCs).

Bio-based solvents , such as Cyrene™, are derived from renewable resources and can be effective replacements for toxic dipolar aprotic solvents like DMF. rsc.org

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. They are often biodegradable, have low volatility, and can act as both solvent and catalyst. mdpi.com

Water is the ultimate green solvent for reactions where reactants are sufficiently soluble, particularly in biocatalytic processes. nih.gov

Waste Minimization: Beyond solvent choice, waste can be minimized by designing processes that require fewer purification steps. One-pot or tandem reactions, where multiple transformations occur in the same vessel without isolating intermediates, can dramatically reduce solvent use and waste generation. nih.gov Recovering and recycling the reaction medium is also a key strategy for reducing the environmental factor (E-factor) of a process. rsc.org

| Traditional Solvent | Issues | Greener Alternative(s) | Benefits | Citations |

|---|---|---|---|---|

| Dichloromethane (DCM) | Suspected carcinogen, volatile | 2-Methyl-THF | Bio-based, lower toxicity | rsc.org |

| Dimethylformamide (DMF) | Reproductive toxicant, high boiling point | Cyrene™, Deep Eutectic Solvents (DESs) | Bio-derived, biodegradable, low toxicity | rsc.orgmdpi.com |

| Toluene | Volatile, toxic | p-Cymene | Higher boiling point (safer), bio-based | rroij.com |

| Tetrahydrofuran (THF) | Peroxide-forming | Ethanol, Water (if applicable) | Benign, renewable, readily available | nih.gov |

Stereochemical Control and Resolution in 3 Phenylcycloheptanamine Synthesis

Analysis of Stereogenic Centers in 3-Phenylcycloheptanamine

This compound possesses two stereogenic centers, which are carbon atoms bonded to four different substituent groups. These centers are located at the C1 and C3 positions of the cycloheptane (B1346806) ring.

C1: This carbon is bonded to the amine group (-NH2), a hydrogen atom, and two different carbon pathways within the cycloheptane ring.

C3: This carbon is attached to the phenyl group (-C6H5), a hydrogen atom, and two distinct carbon pathways within the ring.

The presence of two stereogenic centers means that a maximum of 2n stereoisomers can exist, where 'n' is the number of stereogenic centers. For this compound, this results in a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relative configuration of the substituents at C1 and C3 determines whether the diastereomer is cis (when both substituents are on the same face of the ring) or trans (when they are on opposite faces).

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C1 | Configuration at C3 | Relationship |

| 1 | R | R | Enantiomer of (S,S) |

| 2 | S | S | Enantiomer of (R,R) |

| 3 | R | S | Enantiomer of (S,R) |

| 4 | S | R | Enantiomer of (R,S) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The cis and trans diastereomers have different physical and chemical properties, allowing for their potential separation by methods such as chromatography or crystallization. However, the separation of enantiomers, which have identical physical properties in an achiral environment, requires more specialized techniques, such as chiral chromatography or resolution with a chiral resolving agent.

Diastereoselective Synthetic Approaches

Diastereoselective synthesis aims to preferentially form one diastereomer over the others. This can be achieved by introducing a chiral element into the reaction that influences the stereochemical outcome.

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter(s) have been established, the auxiliary is removed.

A notable example in the synthesis of a related substituted cycloheptanone (B156872), a precursor to the amine, involves a diastereoselective tandem Michael-intramolecular Wittig reaction. acs.org In this approach, a five-membered cyclic phosphonium (B103445) ylide reacts with an enoate bearing a chiral auxiliary, 8-phenylmenthyl. acs.org The bulky chiral auxiliary directs the addition of the ylide to one face of the double bond, leading to the preferential formation of one diastereomer of the resulting cycloheptanone. acs.org The reaction of the phosphonium ylide with 8-phenylmenthyl cinnamate, followed by hydrolysis, yielded (3R,4S)-4-(diphenylphosphinyl)-3-phenylcycloheptanone as the major isomer with a diastereoselectivity of 94:6. acs.org Subsequent chemical transformations can then convert the ketone to the desired amine while retaining the established stereochemistry.

Table 2: Diastereoselective Synthesis of a 3-Phenylcycloheptanone Precursor

| Chiral Auxiliary | Reactant | Major Diastereomer | Diastereomeric Ratio |

| 8-Phenylmenthyl | 8-Phenylmenthyl cinnamate | (3R,4S)-4-(diphenylphosphinyl)-3-phenylcycloheptanone | 94:6 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Substrate-controlled diastereoselectivity relies on the existing stereochemistry within the substrate to influence the formation of new stereocenters. In the context of synthesizing this compound, this could involve a cycloaddition or a ring-expansion reaction where a pre-existing chiral center in the starting material directs the stereochemical outcome of the ring formation. For instance, a chiral acyclic precursor could be cyclized in a way that the existing stereocenter dictates the facial selectivity of the ring closure, leading to a diastereomerically enriched cycloheptane ring. While specific examples for this compound are not extensively documented in publicly available literature, this remains a viable strategy in organic synthesis.

Enantioselective Synthetic Methodologies

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. This is a critical aspect of modern pharmaceutical chemistry, as often only one enantiomer of a chiral drug is therapeutically active.

Asymmetric catalysis utilizes a chiral catalyst to create a chiral environment for the reaction, leading to the formation of an enantiomerically enriched product. The catalyst is used in substoichiometric amounts and is regenerated at the end of the reaction cycle.

Chiral organocatalysts are small, metal-free organic molecules that can catalyze asymmetric transformations. Their use has gained significant traction due to their stability, low toxicity, and ready availability. For the synthesis of chiral amines, organocatalytic asymmetric amination reactions are of particular importance. mdpi.com

One potential approach for the enantioselective synthesis of this compound could involve the asymmetric reductive amination of a 3-phenylcycloheptanone precursor. In this reaction, the ketone is converted to an imine, which is then reduced in the presence of a chiral organocatalyst, such as a chiral phosphoric acid or a derivative of a natural alkaloid. The chiral catalyst would protonate the imine in a stereoselective manner, leading to the preferential formation of one enantiomer of the resulting amine.

While specific research detailing the application of chiral organocatalysts for the synthesis of this compound is limited in the public domain, the general principles of organocatalytic asymmetric amination provide a strong foundation for the development of such a synthetic route. The selection of the appropriate chiral organocatalyst and reaction conditions would be crucial to achieving high enantioselectivity.

Asymmetric Catalysis in Amine Synthesis

Chiral Metal-Ligand Complexes

The use of chiral metal-ligand complexes is a powerful strategy for asymmetric catalysis, enabling the enantioselective synthesis of chiral amines from prochiral precursors. In the context of this compound, this approach would typically involve the asymmetric reduction of a corresponding imine or the reductive amination of 3-phenylcycloheptanone.

Transition metals such as rhodium, iridium, and ruthenium, when coordinated with chiral ligands, can create a chiral environment that directs the approach of a reducing agent or a nucleophile to one face of the substrate, leading to the preferential formation of one enantiomer. The design of the chiral ligand is crucial for achieving high enantioselectivity. These ligands often possess C2 symmetry and rigid backbones to effectively control the stereochemical outcome.

While specific studies on the asymmetric synthesis of this compound using chiral metal-ligand complexes are not extensively documented in publicly available literature, the principles can be extrapolated from syntheses of other chiral cyclic amines. For instance, the asymmetric hydrogenation of cyclic imines using iridium catalysts with chiral phosphine (B1218219) ligands has proven to be a highly effective method.

Table 1: Representative Examples of Asymmetric Hydrogenation of Cyclic Imines using Chiral Metal-Ligand Complexes

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference Principle |

| [Ir(COD)Cl]₂ / Chiral Phosphine Ligand | N-Aryl Cyclic Imines | >95% | General principle of Ir-catalyzed asymmetric hydrogenation |

| [RuCl₂(chiral diamine)(diphosphine)] | Cyclic Ketimines | Up to 99% | General principle of Ru-catalyzed asymmetric hydrogenation |

| Rh(I) / Chiral Diene Ligand | Cyclic Enamines | >90% | General principle of Rh-catalyzed asymmetric hydrogenation |

Biocatalytic Routes to Chiral Amines

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. worktribe.com Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity.

Transaminases (TAs) , particularly ω-transaminases, are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comtcsedsystem.edu These enzymes catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine (B41738) or L-alanine) to a ketone acceptor. Through protein engineering techniques like directed evolution and rational design, the substrate scope and stability of transaminases have been significantly expanded to accommodate bulky substrates. researchgate.netfrontiersin.org An engineered transaminase could potentially be employed for the asymmetric amination of 3-phenylcycloheptanone to yield enantiomerically enriched this compound.

Amine Dehydrogenases (ADHs) represent another class of enzymes capable of producing chiral amines through the reductive amination of ketones, using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. uni-greifswald.de Protein engineering has been instrumental in developing ADHs with improved activity, stability, and a broader substrate range.

The substrate scope of wild-type enzymes is often limited. However, modern protein engineering techniques have enabled the tailoring of enzymes to accept non-natural and sterically demanding substrates. researchgate.net For the synthesis of this compound, the bulky phenylcycloheptanone precursor would likely require an engineered enzyme. The efficiency of biocatalytic processes is influenced by factors such as enzyme stability, cofactor regeneration (for ADHs), and reaction equilibrium. Strategies to overcome these challenges include enzyme immobilization, the use of whole-cell systems for cofactor recycling, and product removal to drive the reaction forward. diva-portal.org

Table 2: General Substrate Scope Expansion of Engineered Transaminases

| Enzyme Type | Engineering Strategy | Accepted Substrate Class | Typical Enantiomeric Excess (ee) |

| ω-Transaminase | Directed Evolution | Bulky ketones, bicyclic ketones | >99% |

| ω-Transaminase | Rational Design | Aryl-alkyl ketones | >98% |

| Amine Dehydrogenase | Site-directed Mutagenesis | Large cyclic ketones | >97% |

Note: This table illustrates the potential of engineered enzymes for bulky substrates, analogous to what would be required for 3-phenylcycloheptanone.

Resolution of Racemic this compound

When a stereoselective synthesis is not employed, a racemic mixture of this compound is obtained. Resolution techniques are then necessary to separate the two enantiomers.

Classical resolution involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.gov Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. semanticscholar.org

Table 3: Common Chiral Resolving Agents for Racemic Amines

| Resolving Agent | Type | Typical Solvents for Crystallization |

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Methanol, Ethanol, Water |

| (S)-Mandelic Acid | Chiral α-Hydroxy Acid | Isopropanol, Acetone |

| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Ethyl Acetate, Acetonitrile |

Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers. americanpharmaceuticalreview.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method. sigmaaldrich.com The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and thus separation. wikipedia.org

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds, including amines. mdpi.com The choice of the mobile phase (normal-phase or reversed-phase) and additives can significantly influence the separation. ntu.edu.sg While specific methods for this compound are not detailed in the literature, methods developed for structurally similar compounds, such as other phenyl-substituted cyclic amines, can serve as a starting point for method development. mdpi.com

Table 4: Representative Chiral Stationary Phases for Amine Separation

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Common Mobile Phases |

| Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) | Hydrogen bonding, π-π interactions, steric hindrance | Hexane/Isopropanol, Acetonitrile/Methanol |

| Pirkle-type (e.g., (R,R)-Whelk-O1) | π-π interactions, hydrogen bonding, dipole-dipole interactions | Hexane/Ethanol/Trifluoroacetic acid |

| Cyclodextrin-based | Inclusion complexation | Aqueous buffers with organic modifiers |

Information regarding this compound Remains Elusive in Publicly Available Scientific Literature

Despite a comprehensive search of available scientific databases and scholarly articles, specific research detailing the stereochemical control, resolution, molecular conformation, and reactivity of the chemical compound this compound could not be located.

The synthesis and properties of novel chemical entities are subjects of ongoing research in medicinal and materials chemistry. However, it appears that this compound has not been a specific focus of published studies that are publicly accessible at this time. General principles of stereochemistry, including the synthesis of chiral amines and the conformational analysis of cycloalkanes, are well-established in the field of organic chemistry. These principles suggest that this compound would exist as stereoisomers and that its seven-membered ring would adopt various twist-chair and twist-boat conformations. The specific orientation of the phenyl and amine substituents would undoubtedly influence the stability and reactivity of these conformers.

Methodologies for achieving stereochemical control in the synthesis of related compounds often involve asymmetric synthesis, the use of chiral auxiliaries, or the chiral resolution of a racemic mixture. Techniques such as diastereomeric salt formation or chiral chromatography are commonly employed for the separation of enantiomers.

Without dedicated studies on this compound, any discussion on the impact of its stereochemistry on molecular conformation and reactivity would be purely speculative and based on analogies to other substituted cycloheptane systems. Authoritative, data-driven analysis as requested is not possible based on the current body of scientific literature. Further experimental and computational research would be required to elucidate the specific chemical and physical properties of this compound.

Mechanistic Investigations of Reactions Involving 3 Phenylcycloheptanamine Scaffolds

Elucidation of Reaction Pathways in Amine Synthesis

The construction of the C-N bond in cyclic amines is a fundamental transformation in organic synthesis. For a target molecule like 3-Phenylcycloheptanamine, the most convergent approach involves the reaction of 3-phenylcycloheptanone with an ammonia (B1221849) source, followed by reduction. The elucidation of this pathway involves understanding the interplay of nucleophilic addition, elimination, and reduction steps, which are often seamlessly integrated into a single catalytic cycle.

The hydrogen borrowing mechanism, also known as hydrogen auto-transfer, represents an elegant and atom-economical strategy for the N-alkylation of amines using alcohols as alkylating agents. csic.esacs.org In the context of synthesizing this compound, this pathway would typically start from 3-phenylcycloheptanol. The process is initiated by a transition metal catalyst, which temporarily "borrows" hydrogen from the alcohol. acs.org

The generally accepted catalytic cycle involves three key stages:

Dehydrogenation: The catalyst, typically an Iridium or Ruthenium complex, abstracts a hydride from the alcohol (3-phenylcycloheptanol), oxidizing it to the corresponding ketone (3-phenylcycloheptanone) and forming a metal-hydride intermediate. acs.orgrsc.org

Condensation and Imine Formation: The in situ-generated ketone reacts with an amine source, such as ammonia, through nucleophilic addition and subsequent dehydration to form an imine intermediate (3-phenylcycloheptan-1-imine). rsc.org

Hydrogenation: The metal-hydride species, holding the "borrowed" hydrogen, then transfers the hydride back to the imine intermediate, reducing it to the final amine product, this compound. This step regenerates the active catalyst, allowing it to re-enter the cycle. csic.esnih.gov

This one-pot process avoids the use of stoichiometric reducing agents and generates water as the only byproduct, aligning with the principles of green chemistry. wikipedia.org

While the term "reductive deamination" typically refers to the removal of an amino group to form a C-H bond—a net C-N bond cleavage—its inclusion in a discussion of amine synthesis can be confusing. frontiersin.orgorganic-chemistry.org The primary pathway for the synthesis of amines from carbonyl compounds is reductive amination . wikipedia.orgjocpr.com This process is the cornerstone for forming molecules like this compound from its ketone precursor.

Reductive amination encompasses the conversion of a carbonyl group to an amine via an intermediate imine. wikipedia.orgmasterorganicchemistry.com The reaction can be performed directly, where the ketone, amine, and reducing agent are combined in a single pot. wikipedia.org In this scenario, an equilibrium is established between the ketone and the imine, but the imine is more susceptible to reduction by common reducing agents like sodium cyanoborohydride (NaBH₃CN), driving the reaction toward the amine product. masterorganicchemistry.com The hydrogen borrowing mechanism described previously is a catalytic variant of a direct reductive amination. acs.org

Nucleophilic Addition: The nitrogen atom of the amine (e.g., ammonia) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-phenylcycloheptanone. This breaks the C=O π-bond and forms a tetrahedral intermediate known as a carbinolamine after a proton transfer. libretexts.orgpressbooks.pub

Acid Catalysis and Protonation: The reaction is typically catalyzed by a mild acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (H₂O). unizin.orglibretexts.org

Elimination: The lone pair of electrons on the nitrogen atom then forms a double bond with the adjacent carbon, expelling the water molecule. This results in the formation of a protonated imine, or an iminium ion. libretexts.orglibretexts.org

Deprotonation: A base (which can be another amine molecule or the solvent) removes the proton from the nitrogen atom, yielding the neutral imine and regenerating the acid catalyst. libretexts.org

This reversible sequence is fundamental to creating the C=N double bond that is subsequently reduced to afford the final amine product.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction, providing quantitative insight into the rates at which reactants are converted into products. For reactions involving the this compound scaffold, particularly common transformations such as N-acylation, the analysis of reaction rates under various conditions can elucidate the roles of reactants, catalysts, and the solvent environment.

The N-acylation of a primary amine like this compound with an acylating agent, such as an acid anhydride, generally proceeds through a nucleophilic addition-elimination mechanism. echemi.com The initial step involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the anhydride, forming a tetrahedral intermediate. echemi.com This is typically the rate-determining step. echemi.com Subsequently, the intermediate collapses, eliminating a carboxylate anion as a leaving group to yield the final amide product.

Interactive Data Table: Hypothetical Kinetic Data for the Acylation of this compound

| Experiment | [this compound] (mol/L) | [Acetic Anhydride] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

| 4 | 0.20 | 0.20 | 6.0 x 10⁻⁴ |

Furthermore, the presence of a catalyst, such as a non-nucleophilic base or a Lewis acid, can significantly accelerate the reaction. acs.org Kinetic studies in the presence of a catalyst would reveal a different rate law, incorporating the concentration of the catalyst and providing insight into its role in the reaction mechanism. For instance, a base might deprotonate the amine, increasing its nucleophilicity, or a Lewis acid could activate the anhydride. acs.org

Isotopic Labeling Studies for Mechanistic Probing

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. nih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), researchers can follow the labeled atom's position in the products and intermediates.

In the context of reactions involving this compound, isotopic labeling can be employed to investigate the finer details of the reaction mechanism, such as identifying the rate-determining step through the kinetic isotope effect (KIE). wikipedia.org The KIE is the ratio of the rate constant of a reaction with the light isotope to the rate constant with the heavy isotope (k_light / k_heavy). libretexts.org A primary KIE greater than 1 is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. libretexts.org

For the N-acylation of this compound, a key mechanistic question is whether the N-H bond is broken during the rate-determining step. This can be investigated by comparing the rate of acylation of this compound with that of its N,N-dideuterated analogue.

If the reaction proceeds via a mechanism where the N-H bond is broken concurrently with the nucleophilic attack on the carbonyl group, a significant primary kinetic isotope effect would be expected. Conversely, if the N-H bond is broken in a fast step after the rate-determining formation of the tetrahedral intermediate, a much smaller or negligible KIE would be observed.

A hypothetical study investigating the deuterium kinetic isotope effect for the acylation of this compound is presented in the table below.

Interactive Data Table: Hypothetical Kinetic Isotope Effect Data for the Acylation of this compound

| Reactant | Rate Constant (k) at 298 K (L/mol·s) | Kinetic Isotope Effect (kH/kD) |

| This compound | 1.5 x 10⁻³ | 1.2 |

| N,N-dideutero-3-phenylcycloheptanamine | 1.25 x 10⁻³ |

The hypothetical small KIE value of 1.2 suggests that the N-H bond is not significantly broken in the rate-determining step of the reaction. This would support a stepwise mechanism where the nucleophilic attack of the amine is rate-limiting, followed by a rapid proton transfer from the nitrogen atom.

Isotopic labeling can also be used to probe for rearrangements or other unexpected mechanistic pathways. For example, labeling the phenyl ring or the cycloheptyl ring at specific positions could confirm that these scaffolds remain intact throughout the reaction.

Structural Characterization Methodologies for 3 Phenylcycloheptanamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of structural characterization in organic chemistry. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce intricate details about molecular architecture. For 3-Phenylcycloheptanamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for determining the structure of organic compounds. researchgate.net It provides crucial evidence of compound identity by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C). emerypharma.comuobasrah.edu.iq A suite of 1D and 2D NMR experiments is employed for a complete and unambiguous structural assignment of this compound.

One-dimensional (1D) NMR spectra are fundamental for identifying the types of protons and carbons present in a molecule and their immediate electronic surroundings.

The ¹H NMR spectrum of this compound provides four key pieces of information: chemical shift, integration, multiplicity, and coupling constants. hw.ac.uk

Chemical Shift (δ) : Indicates the electronic environment of a proton. The protons on the phenyl group are expected to appear in the aromatic region (typically δ 7.0-7.5 ppm), deshielded by the ring current. Protons on the cycloheptane (B1346806) ring will appear further upfield, generally in the δ 1.0-3.5 ppm range. The proton on the carbon bearing the phenyl group (C3-H) and the proton on the carbon bearing the amine group (C1-H) would be expected at the downfield end of this range due to the influence of the adjacent electron-withdrawing groups.

Integration : Reveals the relative number of protons responsible for each signal. msu.edu The aromatic signals should integrate to 5 protons, the C1-H and C3-H protons to 1 proton each, and the remaining cycloheptane methylene (B1212753) protons to 10 protons. The amine (-NH₂) protons would typically integrate to 2 protons, though this signal can sometimes be broad and may exchange with deuterium (B1214612) in certain solvents.

Multiplicity : Describes the splitting pattern of a signal due to coupling with neighboring protons, following the n+1 rule in simple cases. hw.ac.uk This pattern reveals the number of adjacent protons. The signals for the cycloheptane protons are expected to be complex multiplets due to overlapping signals and complex coupling relationships.

The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom in the molecule. uobasrah.edu.iq For this compound, one would expect to see signals corresponding to the carbons of the phenyl ring (typically δ 120-145 ppm) and the cycloheptane ring (typically δ 20-55 ppm). The carbon attached to the phenyl group (C3) and the carbon attached to the amine group (C1) would be shifted downfield compared to the other aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Phenyl (C₇H₅) | ~ 7.1 - 7.4 | Multiplet (m) | Phenyl (C-ipso) | ~ 145 |

| C1-H (CH-NH₂) | ~ 3.0 - 3.5 | Multiplet (m) | Phenyl (C-ortho, C-meta, C-para) | ~ 126 - 129 |

| C3-H (CH-Ph) | ~ 2.8 - 3.3 | Multiplet (m) | C1 (CH-NH₂) | ~ 50 - 55 |

| Cycloheptane (CH₂) | ~ 1.2 - 2.2 | Multiplet (m) | C3 (CH-Ph) | ~ 45 - 50 |

| Amine (NH₂) | ~ 1.5 - 2.5 | Broad Singlet (br s) | Cycloheptane (CH₂) | ~ 25 - 40 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu Cross-peaks in the COSY spectrum of this compound would allow for the tracing of the proton connectivity throughout the entire cycloheptane ring, starting from an assigned proton like C1-H or C3-H. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment shows direct, one-bond correlations between protons and the carbons to which they are attached. sdsu.edu Each cross-peak links a specific proton signal on one axis to its directly bonded carbon signal on the other axis, allowing for the definitive assignment of the carbon skeleton based on the previously assigned proton spectrum. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). princeton.edu HMBC is crucial for connecting molecular fragments. For instance, it would show correlations from the phenyl protons to the C3 carbon of the cycloheptane ring, and from the C3 proton to the ipso-carbon of the phenyl ring, unequivocally confirming the attachment point of the phenyl group. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other (generally within 5 Å), regardless of whether they are bonded. princeton.eduresearchgate.net This is invaluable for determining the stereochemistry and preferred conformation of the flexible cycloheptane ring and the orientation of the phenyl and amine substituents (i.e., cis vs. trans and axial vs. equatorial). nih.gov

The seven-membered cycloheptane ring is highly flexible and can exist in several conformations, such as the chair, boat, and twist-chair forms, which are often in rapid equilibrium at room temperature. This rapid interconversion typically results in time-averaged signals in the NMR spectrum. Dynamic NMR (DNMR) is a technique used to study these conformational changes. researchgate.net By recording NMR spectra at various temperatures, it is possible to slow down the rate of interconversion. At a sufficiently low temperature (the coalescence temperature), the exchange can be "frozen" on the NMR timescale, allowing the signals of the individual, distinct conformers to be resolved and studied, providing valuable thermodynamic and kinetic data about the conformational preferences of the this compound molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight and elemental formula of a compound.

While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). researchgate.net This precision allows for the determination of a unique elemental formula. nih.govmasonaco.org For this compound, with a molecular formula of C₁₃H₁₉N, HRMS can distinguish its exact mass from other potential compounds that have the same nominal mass but a different combination of atoms. This high-confidence identification is a critical component of structural characterization. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N |

| Nominal Mass | 189 amu |

| Calculated Monoisotopic Mass | 189.151749 |

| Expected HRMS Result [M+H]⁺ | 190.159024 |

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M+•) which can then undergo fragmentation into smaller, charged ions. The pattern of these fragments is characteristic of the molecule's structure.

For this compound, the fragmentation pattern is dictated by the presence of the cycloheptane ring, the primary amine group, and the phenyl substituent. The analysis of these fragments allows for the confirmation of its structural features.

Key predictable fragmentation pathways for this compound include:

Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would result in the formation of a stable iminium ion. The primary amine structure leads to a prominent peak at m/z 30, corresponding to the [CH2=NH2]+ fragment, which is a common indicator for primary amines. whitman.edu

Loss of Phenyl Group: Cleavage of the bond connecting the phenyl group to the cycloheptane ring can occur, leading to a fragment corresponding to the loss of a C6H5 radical (77 Da).

Ring Fragmentation: The cycloheptane ring can undergo cleavage, leading to the loss of neutral alkene fragments (e.g., ethylene, C2H4). This results in a series of peaks separated by 14 mass units (CH2 groups). libretexts.org

Formation of Tropylium (B1234903) Ion: A common fragmentation for compounds containing a benzyl (B1604629) moiety involves rearrangement to form the highly stable tropylium ion ([C7H7]+) at m/z 91.

Interactive Table: Hypothetical Fragmentation Data for this compound (Note: This table is illustrative of expected fragments based on chemical principles, as specific experimental data for this compound is not publicly available.)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Origin |

| 189 | [C13H19N]+• | Molecular Ion (M+•) |

| 112 | [M - C6H5]+ | Loss of the phenyl radical |

| 91 | [C7H7]+ | Tropylium ion |

| 30 | [CH2NH2]+ | Alpha-cleavage characteristic of primary amines whitman.edu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, cycloalkane, and aromatic components. pressbooks.publibretexts.org

N-H Stretching: Primary amines (R-NH2) typically show two medium-intensity absorption bands in the region of 3300-3500 cm-1, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org

C-H Stretching: The spectrum will show absorptions for both sp3-hybridized C-H bonds (aliphatic) and sp2-hybridized C-H bonds (aromatic). The aliphatic C-H stretches from the cycloheptane ring are expected just below 3000 cm-1 (typically 2850-2960 cm-1). libretexts.org The aromatic C-H stretches from the phenyl group are expected at slightly higher wavenumbers, just above 3000 cm-1 (typically 3000-3100 cm-1). libretexts.org

C=C Stretching: The presence of the aromatic ring will give rise to several characteristic absorptions in the 1450-1600 cm-1 region due to carbon-carbon bond stretching within the ring. libretexts.org

N-H Bending: The scissoring vibration of the primary amine group typically appears as a broad absorption in the range of 1590-1650 cm-1.

C-H Bending (Aromatic): Strong absorptions in the 690-900 cm-1 region can indicate the substitution pattern of the benzene (B151609) ring. For a monosubstituted ring, strong bands are expected around 690-710 cm-1 and 730-770 cm-1.

Interactive Table: Expected IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Primary Amine fiveable.me |

| 3000-3100 | C-H Stretch | Aromatic (sp²) libretexts.org |

| 2850-2960 | C-H Stretch | Aliphatic (sp³) pressbooks.pub |

| 1590-1650 | N-H Bend | Primary Amine |

| 1450-1600 | C=C Stretch | Aromatic Ring libretexts.org |

| 690-770 | C-H Bend (Out-of-plane) | Monosubstituted Aromatic |

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise three-dimensional map of the electron density within the molecule. This allows for the unambiguous determination of bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. wikipedia.org

Single Crystal X-ray Diffraction Data Acquisition and Analysis

The process begins with the growth of a high-quality single crystal of this compound, which is a critical and often challenging step. This crystal is then mounted on a goniometer head in a diffractometer. carleton.edu A focused beam of monochromatic X-rays is directed at the crystal. carleton.edu As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensity. youtube.com

A detector records the position and intensity of these diffracted beams (reflections). rsc.org This raw data is then processed to correct for experimental factors. The processed intensities are used to calculate structure factors, which are then used in a Fourier transform to generate an electron density map of the unit cell. nih.gov An initial molecular model is built into this map and then refined using least-squares methods until the calculated diffraction pattern matches the experimentally observed one. researchgate.net

Determination of Crystal Lattices and Symmetry

The positions of the diffraction spots in the collected data provide information about the dimensions and symmetry of the unit cell—the smallest repeating unit of the crystal lattice. nih.gov This allows for the determination of the crystal system (e.g., triclinic, monoclinic, orthorhombic, etc.) and the Bravais lattice. libretexts.orgwikipedia.org

The systematic absences in the diffraction pattern (spots that are predicted but not observed) reveal the presence of translational symmetry elements (screw axes and glide planes), which leads to the determination of the crystal's space group. wikipedia.org The space group is a complete description of the symmetry of the crystal structure.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one non-90° angle libretexts.org |

| Space Group | P2₁/c | A common space group for organic molecules |

| a (Å) | 10.5 | Unit cell dimension |

| b (Å) | 8.2 | Unit cell dimension |

| c (Å) | 14.1 | Unit cell dimension |

| β (°) | 98.5 | Unit cell angle |

| Z | 4 | Number of molecules per unit cell |

Analysis of Molecular Conformation in the Solid State

Once the crystal structure is solved and refined, the precise coordinates of each atom in the molecule are known. This allows for a detailed analysis of the molecule's conformation as it exists in the solid state. researchgate.net For this compound, this analysis would provide definitive information on:

Cycloheptane Ring Conformation: The seven-membered cycloheptane ring is flexible and can adopt several low-energy conformations, such as the twist-chair and twist-boat. X-ray analysis would reveal the exact conformation present in the crystal.

Substituent Orientation: The analysis would determine the orientation of the phenyl and amine groups on the cycloheptane ring (e.g., pseudo-axial or pseudo-equatorial).

Intermolecular Interactions: The packing of molecules in the crystal lattice can be examined to identify intermolecular forces, such as hydrogen bonds involving the amine group, which stabilize the crystal structure. nih.gov

Precise Geometric Parameters: Exact bond lengths and bond angles can be measured, providing insight into the bonding within the molecule.

Interactive Table: Hypothetical Bond Lengths and Angles for this compound

| Bond/Angle | Type | Hypothetical Value |

| C-N | Single Bond | 1.47 Å |

| C-C (aliphatic) | Single Bond | 1.54 Å |

| C-C (aromatic) | Aromatic Bond | 1.39 Å |

| C-C-N | Bond Angle | 110.5° |

Chiroptical Spectroscopy for Enantiomeric Purity

Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. These methods are particularly valuable for determining the enantiomeric purity of a sample, which is a critical parameter in the synthesis and characterization of chiral compounds like this compound. The two primary chiroptical techniques used for this purpose are optical rotation measurement and circular dichroism (CD) spectroscopy.

Optical Rotation Measurement

Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated when it passes through a solution containing a chiral compound. The magnitude and direction of this rotation are characteristic of the specific enantiomer and can be used to determine its concentration and enantiomeric excess (ee) in a sample. The measurement is performed using an instrument called a polarimeter.

The specific rotation, denoted as [α], is a standardized measure of the optical rotation of a chiral compound and is calculated using the Biot's law equation:

[α]Tλ = α / (l × c)

Where:

α is the observed rotation in degrees.

T is the temperature in degrees Celsius.

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

For a pair of enantiomers, such as the (R)- and (S)-enantiomers of this compound, they will rotate the plane of polarized light by an equal amount but in opposite directions. The dextrorotatory enantiomer is designated as (+) and the levorotatory as (-). A racemic mixture, containing equal amounts of both enantiomers, will have an observed rotation of zero.

| Enantiomer | Hypothetical Specific Rotation [α]D20 | Solvent |

|---|---|---|

| (R)-3-Phenylcycloheptanamine | -X° | Methanol |

| (S)-3-Phenylcycloheptanamine | +X° | Methanol |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in absorption (ΔA) or molar ellipticity ([θ]) versus wavelength. Enantiomers produce mirror-image CD spectra, making this technique highly effective for their differentiation and for the determination of enantiomeric purity.

The CD spectra of phenylalkylamines often exhibit Cotton effects associated with the electronic transitions of the phenyl chromophore. The sign and magnitude of these Cotton effects are sensitive to the stereochemistry of the chiral centers in the molecule. For this compound, the interaction between the phenyl group and the chiral center would be expected to give rise to a characteristic CD spectrum.

In the absence of specific experimental CD spectra for this compound, a general approach to its analysis can be described. The spectrum would be recorded over a range of UV wavelengths, and the resulting Cotton effects would be analyzed. The data table below presents a hypothetical representation of the key parameters that would be extracted from such a measurement for the individual enantiomers.

| Enantiomer | Hypothetical λmax (nm) | Hypothetical Molar Ellipticity [θ] (deg·cm2/dmol) | Associated Transition |

|---|---|---|---|

| (R)-3-Phenylcycloheptanamine | ~260 | Negative | π → π* (Benzene ring) |

| (S)-3-Phenylcycloheptanamine | ~260 | Positive | π → π* (Benzene ring) |

The determination of enantiomeric excess using CD spectroscopy can be highly accurate and is often used in conjunction with other analytical techniques for a comprehensive characterization of chiral compounds.

Computational and Theoretical Studies of 3 Phenylcycloheptanamine

Quantum Chemical Methods for Molecular Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of molecules. These approaches, which include Density Functional Theory (DFT) and ab initio methods, are used to model molecular structure, reactivity, and various spectroscopic properties. However, specific studies employing these techniques on 3-Phenylcycloheptanamine are not found in the current body of scientific literature.

Density Functional Theory (DFT) Calculations

Density Functional Theory is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is instrumental in predicting molecular geometries, electronic properties, and spectroscopic data. Despite its broad applicability, there is no available research that presents DFT calculations performed on this compound.

Geometry Optimization and Conformational Analysis

This subsection would typically detail how DFT is used to find the most stable three-dimensional structure (geometry optimization) of this compound and to analyze its various possible spatial arrangements (conformational analysis). Such an analysis would identify the lowest energy conformers and the energy barriers between them. At present, no such conformational analysis for this compound has been published.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which governs its chemical behavior. This would involve examining molecular orbitals, charge distribution, and the nature of chemical bonds. No studies detailing the electronic structure and bonding of this compound are currently available.

Prediction of Spectroscopic Properties

DFT calculations are frequently used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental data. However, no published data exists on the predicted spectroscopic properties of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations could provide insights into the dynamic behavior of this compound, such as its conformational flexibility and interactions with other molecules. A search of the relevant literature yielded no studies that have performed molecular dynamics simulations on this compound.

Conformational Landscape Exploration

The flexibility of the seven-membered cycloheptane (B1346806) ring in this compound results in a complex conformational landscape. Computational methods are employed to identify the various low-energy conformations (conformers) and to understand the energetic relationships between them. This analysis is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

A systematic conformational search can be performed using molecular mechanics force fields, followed by higher-level quantum mechanical calculations (such as Density Functional Theory, DFT) to refine the geometries and energies of the identified conformers. The relative populations of these conformers at a given temperature can then be predicted using Boltzmann statistics.

Key conformations of cycloheptane derivatives include the chair, boat, twist-chair, and twist-boat forms. The presence of the phenyl and amine substituents at the 3-position will further influence the relative stabilities of these conformations due to steric and electronic effects. For instance, the bulky phenyl group will preferentially occupy positions that minimize steric hindrance.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) |

|---|---|---|

| Twist-Chair (axial phenyl) | C1 | 0.00 |

| Twist-Chair (equatorial phenyl) | C1 | 0.85 |

| Chair (equatorial phenyl) | Cs | 1.52 |

| Boat (axial phenyl) | C1 | 3.20 |

| Twist-Boat (equatorial phenyl) | C2 | 4.15 |

Note: These values are hypothetical and for illustrative purposes.

Intermolecular Interactions

The amine and phenyl groups in this compound can participate in various intermolecular interactions, which are fundamental to its condensed-phase properties and its potential to form larger molecular assemblies. nih.gov Computational chemistry allows for the detailed study of these non-covalent interactions.

Quantum chemical calculations can be used to determine the geometries and energies of dimers and larger clusters of this compound, providing quantitative insights into the strength and nature of the intermolecular forces at play. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions.

Reaction Mechanism Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified, providing a detailed picture of how the reaction proceeds.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate. Locating and characterizing transition states is a primary goal of reaction mechanism modeling. Computational methods, typically based on DFT, can be used to search for transition state structures. Once a candidate structure is found, a frequency calculation is performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profiles and Reaction Barriers

Table 2: Hypothetical Calculated Energy Barriers for a Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| Step 1: A -> B | 15.2 | -5.7 |

| Step 2: B -> C | 22.5 | 2.1 |

Note: These values are hypothetical and for illustrative purposes.

Chemo- and Stereoselectivity Prediction

Many reactions can potentially yield multiple products. Computational chemistry can be used to predict the chemo- and stereoselectivity of a reaction by comparing the activation energies of the competing reaction pathways. The pathway with the lowest activation energy is expected to be the dominant one, leading to the major product. This predictive capability is particularly useful in the design of stereoselective syntheses. nih.gov

For reactions involving this compound, computational models can predict whether a reagent will react at the amine group or the phenyl ring (chemoselectivity) and can also predict the formation of specific stereoisomers (stereoselectivity).

Prediction of Non-covalent Interactions and Supramolecular Assembly

The study of non-covalent interactions is central to the field of supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures. fortunejournals.commdpi.com The specific intermolecular interactions of this compound dictate how it might self-assemble or interact with other molecules to form supramolecular structures. nih.gov

Computational methods can predict the most stable arrangements of multiple this compound molecules, providing insights into potential crystal packing or the formation of aggregates in solution. nih.gov Molecular dynamics (MD) simulations can be used to study the dynamic behavior of these assemblies over time. By understanding the interplay of hydrogen bonding, π-π stacking, and van der Waals forces, it is possible to predict how modifications to the molecular structure of this compound might influence its self-assembly properties. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Chirality and Molecular Properties

This compound is a chiral molecule due to the presence of a stereocenter at the carbon atom to which the amine group and the phenyl group are attached. The spatial arrangement of the substituents around this chiral center gives rise to two enantiomers, (R)-3-phenylcycloheptanamine and (S)-3-phenylcycloheptanamine, which are non-superimposable mirror images of each other.

For a molecule like this compound, key molecular properties of interest in a computational study would include:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles for each stable conformer.

Energetics: Relative energies of the conformers to determine their population distribution at a given temperature.

Dipole Moment: The magnitude and direction of the molecular dipole moment, which influences intermolecular interactions.

Vibrational Frequencies: Calculated vibrational spectra can aid in the experimental identification of the compound and its conformers.

Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a key characteristic of enantiomers. The specific rotation is a quantitative measure of this property. Theoretical prediction of optical activity is a powerful tool for assigning the absolute configuration of a chiral molecule. researchgate.net

Below is an illustrative table showcasing the type of data that would be generated in a computational study to predict the specific rotation of the enantiomers of this compound.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Calculated Specific Rotation [α]D (deg) | Weighted Contribution (deg) |

| (R)-1 | ||||

| Chair-eq-eq | 0.00 | 45.2 | +15.8 | +7.14 |

| Chair-ax-eq | 0.85 | 20.1 | +22.5 | +4.52 |

| Boat-1 | 1.50 | 9.8 | -5.2 | -0.51 |

| Boat-2 | 1.75 | 7.5 | +11.0 | +0.83 |

| Total (R)-1 | 82.6 | +12.0 | ||

| (S)-1 | ||||

| Chair-eq-eq | 0.00 | 45.2 | -15.8 | -7.14 |

| Chair-ax-eq | 0.85 | 20.1 | -22.5 | -4.52 |

| Boat-1 | 1.50 | 9.8 | +5.2 | +0.51 |

| Boat-2 | 1.75 | 7.5 | -11.0 | -0.83 |

| Total (S)-1 | 82.6 | -12.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Chirality transfer is the process by which the chirality of one molecular entity influences the stereochemistry of another system. rsc.org This can occur through various non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. In the context of this compound, the chiral amine could act as a chiral ligand or a building block in a larger supramolecular assembly.

Computational studies can provide significant insights into the mechanisms of chirality transfer. rsc.org By modeling the interactions between this compound and other molecules, it is possible to understand how the chiral information is transmitted. For instance, if this compound were used as a ligand in a metal complex, DFT calculations could be used to predict the preferred coordination geometry and the resulting chirality of the complex.

A theoretical investigation into chirality transfer involving this compound would focus on:

Intermolecular Interaction Energies: Calculating the binding energies of the diastereomeric complexes formed between the enantiomers of this compound and another chiral molecule to determine the degree of stereoselectivity.

Conformational Changes upon Binding: Analyzing how the conformation of this compound and the interacting molecule change upon complex formation.

The following table provides a hypothetical example of calculated interaction energies in a chirality transfer scenario.

| Enantiomer of this compound | Chiral Substrate | Diastereomeric Complex | Calculated Interaction Energy (kcal/mol) |

| (R)-3-phenylcycloheptanamine | (R)-Substrate | (R,R)-Complex | -8.5 |

| (S)-3-phenylcycloheptanamine | (R)-Substrate | (S,R)-Complex | -7.2 |

| (R)-3-phenylcycloheptanamine | (S)-Substrate | (R,S)-Complex | -7.2 |

| (S)-3-phenylcycloheptanamine | (S)-Substrate | (S,S)-Complex | -8.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reactivity and Derivatization Chemistry of 3 Phenylcycloheptanamine Non Biological Focus

Transformations at the Amine Nitrogen

The nitrogen atom of the primary amine in 3-phenylcycloheptanamine is a focal point for derivatization, allowing for the synthesis of a wide array of analogs with modified properties.

The nucleophilic nature of the amine nitrogen facilitates straightforward reactions with acylating and sulfonylating agents.

Acylation: this compound reacts readily with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding N-acyl derivatives (amides). This reaction typically proceeds in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl). The formation of an amide bond significantly alters the chemical properties of the amine group, reducing its basicity and nucleophilicity due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. The resulting sulfonamide is a key functional group in medicinal chemistry and can serve as a protecting group for the amine.

| Reagent | Product Class | General Reaction Conditions |

| Acetyl Chloride | N-acylcycloheptanamine (Amide) | Aprotic solvent, base (e.g., pyridine) |

| Acetic Anhydride | N-acylcycloheptanamine (Amide) | Aprotic solvent, base (e.g., pyridine) |

| p-Toluenesulfonyl Chloride | N-sulfonylcycloheptanamine (Sulfonamide) | Aprotic solvent, base (e.g., pyridine) |

The reaction of a primary amine with an aldehyde or a ketone results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.comchemistrysteps.comlumenlearning.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comyoutube.com The formation of imines is a reversible process. youtube.com

This compound, being a primary amine, will react with aldehydes or ketones to form imines. masterorganicchemistry.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. chemistrysteps.comlumenlearning.com

It is important to note that primary amines form imines, while secondary amines react with aldehydes and ketones to form enamines. chemistrysteps.commasterorganicchemistry.comyoutube.com Enamines are characterized by a carbon-carbon double bond adjacent to a nitrogen atom. masterorganicchemistry.commakingmolecules.com Since this compound is a primary amine, it will not directly form an enamine upon reaction with a carbonyl compound.

| Carbonyl Compound | Product Type | Key Reaction Feature |

| Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) | C=N double bond formation masterorganicchemistry.com |

| Ketone (e.g., Acetone) | Imine (Schiff Base) | Reversible, acid-catalyzed condensation lumenlearning.comyoutube.com |

N-functionalization refers to the introduction of various functional groups onto the nitrogen atom, which is a common strategy in medicinal chemistry to modify the properties of a lead compound. nih.gov For this compound, this could involve reactions such as N-alkylation or reductive amination.

N-Alkylation: The direct reaction of the amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts.

Reductive Amination: A more controlled method for N-alkylation is reductive amination. This involves the reaction of this compound with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding secondary or tertiary amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). masterorganicchemistry.com This method is highly efficient for the synthesis of N-alkylated derivatives.

| Reaction | Reagents | Product |

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | N-Alkyl Amine |

Reactions on the Cycloheptane (B1346806) Ring

The cycloheptane ring of this compound is a saturated hydrocarbon and is therefore generally unreactive towards many reagents. However, under specific conditions, reactions can be induced.

Electrophilic Addition: Electrophilic addition reactions are characteristic of unsaturated compounds like alkenes and alkynes. lasalle.eduopenstax.orgyoutube.comyoutube.com Since the cycloheptane ring in this compound is saturated, it does not undergo electrophilic addition in the same manner. Reactions would require the generation of a carbocation on the ring, which is energetically unfavorable.